6-Bromo-5-methylbenzo[B]thiophene
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Overview
Description
6-Bromo-5-methylbenzo[B]thiophene is an organic compound with the molecular formula C9H7BrS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-5-methylbenzo[B]thiophene involves the bromination of 5-methylbenzo[b]thiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylbenzo[B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the aromatic system
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Substitution Products: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives
Scientific Research Applications
6-Bromo-5-methylbenzo[B]thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: Derivatives of benzo[b]thiophenes have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylbenzo[B]thiophene depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzo[b]thiophene
- 6-Chloro-5-methylbenzo[b]thiophene
- 5-Methylbenzo[b]thiophene
Uniqueness
6-Bromo-5-methylbenzo[B]thiophene is unique due to the specific position of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-bromo-5-methyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKQSDIBXXRXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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